4-(4'-Nitro-biphenyl-4-sulfonyl)-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a morpholine ring attached to a biphenyl structure, which is further substituted with a nitro group and a sulfonyl group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine typically involves the reaction of 4’-Nitro-biphenyl-4-sulfonyl chloride with morpholine. The process can be summarized as follows:
Starting Material Preparation: 4’-Nitro-biphenyl-4-sulfonyl chloride is prepared by reacting 4-nitrobiphenylsulfonic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Reaction with Morpholine: The obtained 4’-Nitro-biphenyl-4-sulfonyl chloride is then reacted with morpholine in an appropriate solvent, such as dichloromethane or tetrahydrofuran (THF), under controlled temperature conditions to yield 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine can undergo various chemical reactions, including:
Substitution Reactions: The nitro and sulfonyl groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 4-(4’-Amino-biphenyl-4-sulfonyl)-morpholine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4’-Nitro-biphenyl-4-sulfonyl chloride
- 4-Phenylbenzenesulfonyl chloride
- 4-(4-Methylphenyl)benzenesulfonyl chloride
- 4-(4-Fluorophenyl)benzenesulfonyl chloride
Uniqueness
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of nitro, sulfonyl, and morpholine groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H16N2O5S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[4-(4-nitrophenyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H16N2O5S/c19-18(20)15-5-1-13(2-6-15)14-3-7-16(8-4-14)24(21,22)17-9-11-23-12-10-17/h1-8H,9-12H2 |
InChI Key |
OKCBBLGORBRMID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.